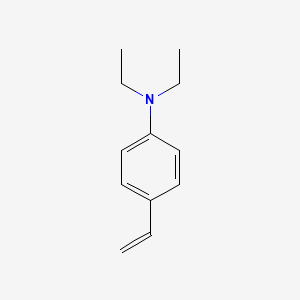

p-N,N-diethylaminostyrene

Beschreibung

Significance of Amine-Functionalized Styrene (B11656) Monomers in Contemporary Chemical Research

Amine-functionalized styrene monomers are a pivotal class of compounds in modern chemical research, primarily due to their ability to impart specific functionalities to polymers. The incorporation of amine groups into the otherwise nonpolar polystyrene backbone introduces a range of desirable properties, including improved adhesion, dyeability, and compatibility with other materials. mdpi.comresearchgate.net This functionalization transforms commodity plastics into value-added materials with applications in diverse and advanced fields. lidsen.com

In materials science, these monomers are crucial for developing materials with tailored properties for high-performance applications. case.eduextrica.com For instance, polymers derived from amine-functionalized styrenes are investigated for their potential in creating advanced electronic devices, leveraging their unique electrical and photophysical characteristics. mdpi.com The amine functionality can facilitate charge transport, making these materials suitable for use in organic light-emitting diodes (OLEDs) and other electronic components. physicsjournal.net Furthermore, the presence of amine groups allows for post-polymerization modifications, offering a versatile platform for creating even more complex and functional materials. mdpi.com

The ability to control the polymer architecture and introduce functional groups is a significant advantage. mdpi.com This has led to the development of specialized polymers for applications such as gas adsorption and separation, where the amine groups can selectively interact with specific gas molecules like carbon dioxide. bohrium.com In the realm of nanotechnology, these functionalized polymers are used to create nanoscale structures and composites with enhanced mechanical, thermal, and electrical properties. case.eduaurorascientific.com

Historical Context of p-N,N-Diethylaminostyrene in Polymer Science

The journey of polymer science began in the 19th century with the modification of natural polymers like cellulose. wikipedia.orgroyalsoc.org.au The early 20th century marked the birth of the synthetic polymer industry with the invention of Bakelite in 1907. wikipedia.orgresolvemass.ca However, a fundamental understanding of the macromolecular nature of polymers was not established until the work of Hermann Staudinger in the 1920s, who proposed that polymers consist of long chains of covalently bonded atoms. resolvemass.cawiley-vch.de This concept laid the groundwork for the systematic development of new polymeric materials.

The era of World War II spurred the growth of the commercial polymer industry due to the demand for synthetic substitutes for natural materials like rubber and silk. wikipedia.org This period saw the rise of major commodity plastics, including polystyrene. Polystyrene, in its unmodified form, was known as "metastyrene" before its linear polymeric nature was fully understood. royalsoc.org.au

The development of functionalized monomers like p-N,N-diethylaminostyrene is part of the broader trend of creating polymers with specific, engineered properties. While early polymer chemistry focused on creating bulk materials, the latter half of the 20th century and the beginning of the 21st century have seen a shift towards producing "smart" and functional polymers. lidsen.com The synthesis of aminostyrenes and their subsequent polymerization represent a significant step in this evolution, allowing for the creation of polymers with tailored basicity, reactivity, and electronic properties.

Overview of Current Research Trajectories for p-N,N-Diethylaminostyrene

Current research on p-N,N-diethylaminostyrene is vibrant and multifaceted, exploring its potential in a variety of advanced applications. One of the key areas of investigation is its use in copolymerization to create novel materials with precisely controlled properties.

Copolymerization and Advanced Materials:

Terpolymerization: Researchers have successfully performed the terpolymerization of ethylene (B1197577), hexene, and p-N,N-diethylaminostyrene using rare-earth metal catalysts. mdpi.com These terpolymers exhibit enhanced tensile strength and elongation at break compared to those containing other styrene derivatives, indicating their potential for creating durable and flexible materials. mdpi.com

Stereoselective Polymerization: The syndioselective copolymerization of p-N,N-diethylaminostyrene with butadiene has been achieved, leading to the synthesis of multiblock copolymers. mdpi.com These materials, with their well-defined stereochemistry, are of interest for applications requiring high thermal and chemical resistance. mdpi.comresearchgate.net

Alternating Copolymers: Catalytic systems based on rare-earth metals have been developed for the copolymerization of ethylene with various polar styrenes, including p-N,N-diethylaminostyrene. researchgate.netacs.org These systems can produce copolymers with pseudo-alternating microstructures, which are promising for creating materials that can mimic biological structures. acs.org

Applications in Photonics and Electronics:

Photorefractive Polymers: p-N,N-diethylaminostyrene has been used as a component in photorefractive polymer composites. aip.org These materials, which can change their refractive index in response to light, are crucial for applications in optical data storage, processing, and holography. The use of related aminostyrene derivatives in polysilane-based composites has shown potential for improving the response characteristics of these materials. aip.org

Functional Polymer Synthesis:

Precursor for Functional Monomers: Aminostyrenes, in general, serve as versatile precursors for the synthesis of a wide range of functional monomers. mdpi.com This allows for the incorporation of various moieties, such as fluorescent dyes or bioactive molecules, into polymer chains. mdpi.com

The table below summarizes some of the key research findings related to the polymerization of p-N,N-diethylaminostyrene.

| Polymerization Type | Comonomers | Catalyst/Initiator | Key Findings |

| Terpolymerization | Ethylene, Hexene | Half-Sandwich Scandium Catalyst | Resulting terpolymers show enhanced tensile strength and elongation at break. mdpi.com |

| Syndioselective Copolymerization | Butadiene | 4c/[Ph3C]+[B(C6F5)4]− system | Successful synthesis of multiblock sP(DEAS)-co-(cis-1,4)PBD copolymers. mdpi.com |

| Alternating Copolymerization | Ethylene | Rare-earth metal-based catalysts | Produces copolymers with pseudo-alternating microstructures. researchgate.netacs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethenyl-N,N-diethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h4,7-10H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZMQWPBAUBAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423922 | |

| Record name | p-N,N-diethylaminostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14031-99-3 | |

| Record name | 4-Ethenyl-N,N-diethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14031-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-N,N-diethylaminostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-N,N-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P N,n Diethylaminostyrene and Its Derivatives

Precursor Synthesis Routes to p-N,N-Diethylaminostyrene

The creation of p-N,N-diethylaminostyrene (DEAS) typically begins with the synthesis of suitable precursors, which are then converted to the final styrenic monomer.

While direct, single-step conversions from p-N,N-diethylaniline to p-N,N-diethylaminostyrene are not commonly detailed, multi-step routes originating from this precursor are standard. A prevalent strategy involves the formylation of p-N,N-diethylaniline to produce p-N,N-diethylaminobenzaldehyde. This aldehyde then serves as a key intermediate. The Vilsmeier-Haack reaction is a classic method for this formylation, utilizing a phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF).

Once p-N,N-diethylaminobenzaldehyde is obtained, the vinyl group is typically introduced via the Wittig reaction. This reaction involves a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, which reacts with the aldehyde to form the styrene (B11656) double bond with high efficiency. koreascience.kr This two-step approach, starting from the readily available p-N,N-diethylaniline, represents a reliable and scalable pathway to the target monomer. Another related approach involves the chemical transformation of poly(styrene-alt-maleic anhydride) with p-amino-N,N-diethylaniline, which is useful for creating functional polymers. researchgate.net

Synthesis of p-N,N-Diethylaminostyrene Derivatives

The synthesis of derivatives of p-N,N-diethylaminostyrene allows for the fine-tuning of electronic and physical properties for specific applications. These derivatives often include other amino-functionalized styrene monomers with different N-alkyl or N-aryl substituents.

The synthesis of various amino-functionalized styrene monomers is well-documented, providing a toolbox for materials scientists.

p-N,N-Dimethylaminostyrene (DMAS): * Similar to its diethyl counterpart, p-N,N-dimethylaminostyrene (DMAS) is often synthesized from p-N,N-dimethylaniline. surrey.ac.uk A common route proceeds through the intermediate p-N,N-dimethylaminobenzaldehyde, which is then subjected to a Wittig reaction to install the vinyl group. koreascience.kr DMAS has been synthesized and used in the preparation of syndiospecific dimethylamino-functionalized polystyrenes. koreascience.kr It can also be combined with benzoyl peroxide to form a redox initiation system for polymerization. ccspublishing.org.cn

p-N,N-Diphenylaminostyrene (DPAS): * The synthesis of p-N,N-diphenylaminostyrene (DPAS) can be achieved through different routes. One method involves the reaction of p-vinylbenzyl chloride with lithium diphenylamide. tandfonline.com This method provides a direct way to attach the bulky diphenylamino group to the styrene core. Another approach involves a palladium-catalyzed Heck reaction, coupling N-phenyl-N-(4-vinylphenyl)benzenamine with a suitable partner. doi.org DPAS has been used in the terpolymerization of ethylene (B1197577) and hexene to create polymers with triphenylamine (B166846) groups in the side chain, which are valuable for their hole-transporting properties. mdpi.com

The following table summarizes common synthetic routes for these monomers.

| Monomer | Starting Material | Key Intermediate/Reagent | Reaction Type | Reference |

| p-N,N-Dimethylaminostyrene | p-N,N-Dimethylaniline | p-N,N-Dimethylaminobenzaldehyde / Wittig Reagent | Formylation, Wittig | koreascience.krsurrey.ac.uk |

| p-N,N-Diphenylaminostyrene | p-Vinylbenzyl Chloride | Lithium Diphenylamide | Nucleophilic Substitution | tandfonline.com |

| p-N,N-Diphenylaminostyrene | Compound 2, N-phenyl-N-(4-vinylphenyl)benzenamine | Palladium acetate, tri-4-tolylphosphine | Heck Coupling | doi.org |

Creating more complex N-substituted analogues often requires multi-step synthetic sequences that allow for the introduction of diverse functional groups. These strategies enhance the versatility of the resulting monomers and polymers.

One such strategy is the synthesis of 4-(N,N-diphenylamino)methylstyrene (DPAMS), which serves as a radical-based inimer (a molecule that can act as both an initiator and a monomer). This compound is prepared by reacting p-vinylbenzyl chloride with lithium diphenylamide. tandfonline.com This approach allows for the synthesis of hypergrafted polymers through a combination of anionic and radical polymerization techniques. tandfonline.com

Another versatile approach starts with 4-(chloromethyl)styrene (CM-Str). The chlorine atom can be substituted with an azide (B81097) group, which is then reduced to an amine (aminomethylstyrene, AMN-Str). This primary amine serves as a common precursor for condensation with various molecules like fluorophores, biotin, or carbohydrates, leading to a wide array of functional monomers. nih.gov

Furthermore, N-substituted isatins can be synthesized from 2-aminostyrenes through C-H bond activation and subsequent internal cyclization, showcasing another pathway to complex heterocyclic structures derived from aminostyrenes. nih.gov

Solid-phase synthesis offers a powerful platform for the efficient, sequential construction of complex molecules, including conjugated derivatives of aminostyrenes. This technique involves anchoring a starting material to a solid support (resin) and performing a series of reactions, with purification achieved by simple washing of the resin. nih.gov

While the direct solid-phase synthesis of p-N,N-diethylaminostyrene itself is not a primary focus, the methodology is highly applicable for creating its conjugated derivatives, particularly peptides. rsc.org For instance, a styrenic monomer containing a suitable functional group for attachment to a resin can be prepared. Once immobilized, a peptide chain or other conjugated system can be built upon it step-by-step using standard solid-phase peptide synthesis (SPPS) protocols. nih.govnih.gov This allows for the precise synthesis of well-defined polymer-peptide conjugates or other complex architectures where the aminostyrene moiety is integrated into a larger system. The use of fluorinated linkers in solid-phase synthesis can also facilitate the conjugation of two asymmetrical groups. frontiersin.org

Advanced Purification and Isolation Techniques in Monomer Synthesis

The purity of monomers is paramount for successful polymerization, as impurities can terminate or retard the reaction, affecting the molecular weight and properties of the resulting polymer. Therefore, advanced purification and isolation techniques are crucial.

Common methods for purifying laboratory chemicals, including distillation, recrystallization, and chromatography, are routinely applied to aminostyrene monomers. koreascience.krkoreascience.kr For instance, crude 4-(N,N-diphenylamino)methylstyrene (DPAMS) is purified by recrystallization from ethanol. tandfonline.com Column chromatography is also a standard technique for isolating reaction products and achieving high purity. google.comgoogle.com

For the specific challenge of separating styrene monomers from structurally similar impurities, such as ethylbenzene (B125841), innovative methods have been developed. One such technique employs pillar[n]arenes as macrocyclic hosts. Crystalline pillar surrey.ac.ukarene has been shown to selectively capture styrene from a mixture with ethylbenzene through a guest-induced structural change, allowing for the isolation of styrene with over 99% purity. nih.govacs.org

Furthermore, the purification of solvents used in the synthesis is equally important. For example, dimethylformamide (DMF), a common solvent, can be purified by mixing it with benzene (B151609) and removing the benzene-water azeotrope by distillation to eliminate water, followed by distillation under reduced pressure. surrey.ac.uk

The table below highlights some of the purification techniques used for aminostyrene monomers and related compounds.

| Compound/Substance | Impurity/Target | Purification Method | Key Principle | Reference |

| 4-(N,N-diphenylamino)methylstyrene (DPAMS) | Reaction byproducts | Recrystallization | Differential solubility | tandfonline.com |

| Styrene | Ethylbenzene | Adsorption by pillar surrey.ac.ukarene | Selective host-guest interaction | nih.govacs.org |

| General Monomers | Various impurities | Column Chromatography | Differential adsorption | google.comgoogle.com |

| Dimethylformamide (Solvent) | Water, amines | Azeotropic distillation, vacuum distillation | Removal of azeotrope, boiling point differences | surrey.ac.uk |

Polymerization and Copolymerization Studies of P N,n Diethylaminostyrene

Homopolymerization Mechanisms of p-N,N-Diethylaminostyrene

The homopolymerization of DEAS can be achieved through various mechanisms, leading to polymers with different properties. While information on the specific kinetics of DEAS homopolymerization is not extensively detailed in the provided search results, general principles of styrene (B11656) polymerization can be applied.

Free Radical Polymerization Kinetics and Pathways

Free radical polymerization is a common method for polymerizing vinyl monomers like styrene and its derivatives. The process involves three main steps: initiation, propagation, and termination. The rate of polymerization is typically proportional to the square root of the initiator concentration and the first power of the monomer concentration. uomustansiriyah.edu.iq The kinetic chain length, which represents the average number of monomer units added per initiating radical, is a crucial parameter that influences the molecular weight of the resulting polymer. uomustansiriyah.edu.iq

Rp = kpM1/2 uomustansiriyah.edu.iq

Where:

Rp is the rate of polymerization

kp is the propagation rate constant

[M] is the monomer concentration

f is the initiator efficiency

kd is the initiator decomposition rate constant

[I] is the initiator concentration

kt is the termination rate constant

Termination can occur through two primary mechanisms: combination (coupling) or disproportionation. The dominant termination mechanism affects the molecular weight distribution of the final polymer.

Copolymerization with Unfunctionalized and Functionalized Monomers

Copolymerization of DEAS with other monomers allows for the synthesis of materials with a wide range of properties, combining the characteristics of each monomer unit.

Copolymerization with Styrene

The copolymerization of DEAS with styrene is a method to incorporate amino-functional groups into a polystyrene backbone. This can modify the polymer's properties, such as its surface characteristics and potential for post-polymerization modifications. Catalytic systems, including those based on nickel, have been explored for the copolymerization of ethylene (B1197577) with polar styrene monomers like DEAS. researchgate.netresearchgate.netresearchgate.net

Syndioselective Copolymerization with Conjugated Dienes (e.g., Butadiene, Isoprene)

Significant research has focused on the syndioselective copolymerization of amino-functionalized styrenes, including DEAS, with conjugated dienes like butadiene and isoprene. mdpi.com This process yields copolymers with a specific stereochemistry, where the phenyl groups of the styrene units are on alternating sides of the polymer chain.

A half-sandwich scandium catalyst system, specifically (C5Me4SiMe3)Sc(CH2C6H4NMe2-o)2/[Ph3C][B(C6F5)4], has been successfully employed for the stereoselective copolymerization of DEAS with butadiene. rsc.org This system leads to the formation of stereoregular multiblock DEAS-butadiene copolymers with controllable compositions, molecular weights, and narrow molecular weight distributions. rsc.org The steric hindrance of the amino groups on the styrene monomer plays a crucial role in inhibiting chain-transfer reactions. rsc.org

In these copolymerizations, multiblock sP(DEAS)-co-(cis-1,4)PBD copolymers have been synthesized, featuring syndiotactic amino-functionalized polystyrene sequences and a high content of cis-1,4 butadiene insertion (approximately 85%). mdpi.com

Terpolymerization with Olefins (e.g., Ethylene, Hexene)

The terpolymerization of DEAS with olefins like ethylene and hexene has been achieved using rare-earth metal catalysts. mdpi.comresearchgate.net A half-sandwich scandium alkyl catalyst, (C5Me4SiMe3)Sc(CH2C6H4NMe2-o)2, has demonstrated high activity in the terpolymerization of ethylene, hexene, and DEAS. mdpi.comresearchgate.net This method allows for the synthesis of functional polyethylenes with adjustable comonomer content and moderate molecular weights. mdpi.com

In these terpolymerizations, increasing the feed of DEAS was found to slightly increase the polymerization activity while gradually decreasing the molecular weight of the resulting terpolymer, which maintained a unimodal molecular weight distribution. mdpi.comresearchgate.net The resulting terpolymers feature DEAS and hexene units discretely dispersed within the polyethylene (B3416737) backbone. mdpi.com

Table 1: Terpolymerization of Ethylene, Hexene, and p-N,N-Diethylaminostyrene (DEAS) Catalyst System: (C5Me4SiMe3)Sc(CH2C6H4NMe2-o)2/[Ph3C][B(C6F5)4]

| Run | DEAS Feed (mmol) | Activity (105 g molSc-1 h-1) | Mn (104 g/mol) | PDI (Mw/Mn) | DEAS Content (mol%) |

|---|---|---|---|---|---|

| 1 | 0.2 | 1.89 | 12.3 | 1.8 | 0.8 |

| 2 | 0.5 | 1.95 | 11.5 | 1.9 | 1.5 |

| 3 | 1.0 | 2.01 | 10.7 | 2.0 | 2.6 |

Data adapted from a study on the terpolymerization of ethylene with hexene and styrene derivatives. mdpi.comresearchgate.net

Catalytic Polymerization Systems and Control over Polymer Architecture

The choice of catalytic system is paramount in controlling the architecture of polymers derived from DEAS. Rare-earth metal catalysts, particularly half-sandwich scandium complexes, have proven to be highly effective for the stereoselective polymerization and copolymerization of amino-functionalized styrenes. rsc.orgacs.org

These catalysts allow for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices. rsc.org The ability to create specific polymer architectures, such as multiblock and diblock copolymers, is a key advantage of these catalytic systems. mdpi.comrsc.org For instance, in the copolymerization of DEAS with butadiene, the scandium catalyst facilitates the formation of multiblock structures. rsc.org

Furthermore, the steric and electronic properties of the ligands on the metal center can influence the stereoselectivity of the polymerization, leading to either atactic or syndiotactic polymers. acs.org This level of control is crucial for designing materials with specific physical and mechanical properties. The use of reversible addition-fragmentation chain transfer (RAFT) polymerization is another method to control polymer architecture, enabling the synthesis of polymers with predetermined molecular weights and structures. rsc.org

Half-Sandwich Scandium Catalyst Systems for Stereoselective Polymerization

Half-sandwich scandium catalysts have proven effective in the stereoselective polymerization of styrene derivatives, including p-N,N-diethylaminostyrene (DEAS). These catalysts, often activated by a co-catalyst like trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), enable control over the polymer's stereochemistry. rsc.orgrsc.org

In the copolymerization of DEAS with butadiene (BD), a half-sandwich scandium complex, (C₅Me₄SiMe₃)Sc(CH₂C₆H₄NMe₂-o)₂/[Ph₃C][B(C₆F₅)₄], has been utilized. rsc.orgrsc.org The bulkier p-N,N-diethylamino group on the styrene monomer, compared to a p-N,N-dimethylamino group, plays a crucial role in preventing chain-transfer reactions by sterically hindering the coordination of the amino group to the cationic scandium center. rsc.org This prevention of chain transfer allows for the synthesis of stereoregular multiblock copolymers of DEAS and butadiene with controlled molecular weights and narrow molecular weight distributions. rsc.orgrsc.org

Furthermore, half-sandwich scandium catalysts have been employed in the terpolymerization of ethylene, hexene, and DEAS. mdpi.com These catalyst systems demonstrate high activity, yielding terpolymers with moderate molecular weights and unimodal molecular weight distributions. mdpi.com The incorporation of the amine-substituted styrene can be adjusted by altering the monomer feed ratio. mdpi.com Theoretical studies using Density Functional Theory (DFT) have also shed light on the stereoselectivity of such polymerizations, indicating that the steric hindrance between the catalyst complex and the monomer dictates the resulting tacticity of the polymer. acs.org For instance, different rare-earth metal catalysts can lead to either atactic or syndiotactic polystyrene from the same amino-functionalized styrene monomer. acs.org

The table below summarizes the copolymerization of p-N,N-diethylaminostyrene (DEAS) and butadiene (BD) using a half-sandwich scandium catalyst system.

Coordination-Insertion Polymerization Kinetics

Coordination-insertion polymerization is a fundamental mechanism in the synthesis of stereoregular polymers. nih.gov This process, traditionally dominated by metal-based catalysts, involves the coordination of a monomer to the active metal center followed by its insertion into the metal-polymer bond. nih.govrsc.orgnih.govsemanticscholar.org This mechanism allows for precise control over the polymer's microstructure. nih.gov

Recent advancements have even explored metal-free "coordination-insertion" ring-opening polymerization, where a non-metallic initiator/catalyst facilitates the process. rsc.orgnih.govsemanticscholar.org This involves the coordination of the monomer to a silicon atom of the initiator, followed by nucleophilic attack and insertion. rsc.orgnih.govsemanticscholar.org

Carbanionic Copolymerization-Induced Crystallization

Information specifically on the carbanionic copolymerization-induced crystallization of p-N,N-diethylaminostyrene is not available in the provided search results.

Microstructural Control in p-N,N-Diethylaminostyrene-Based Polymers

The ability to control the microstructure of polymers, including tacticity and block sequence, is crucial as it directly influences their physical and chemical properties. mdpi.com

Engineering of Syndiotactic and Isotactic Polymer Sequences

The stereochemical arrangement of monomer units in a polymer chain, known as tacticity, significantly impacts material properties. mdpi.com Syndiotactic polystyrene (sPS), for example, is known for its high melting point and solvent resistance. researchgate.net

The stereoselective polymerization of p-N,N-diethylaminostyrene has been achieved using specific catalyst systems. For instance, a 2,2′-sulfur-bridged bis(phenolate) titanium precursor, when activated with [Ph₃C][B(C₆F₅)₄] and AlⁱBu₃, has been shown to polymerize p-(N,N-diethylamino)styrene in an isospecific manner, producing a polymer with high isotacticity (mmmm > 95%). mdpi.com

DFT calculations have provided insights into the mechanisms governing stereoselectivity in the polymerization of amino-functionalized styrenes. acs.org The steric interactions between the bulky substituents on the catalyst and the monomer are key in directing the insertion of the monomer, leading to either syndiotactic or atactic polymer chains. acs.org

The table below presents data on the isospecific polymerization of p-(N,N-diethylamino)styrene (DEAS).

Synthesis of Block and Multiblock Copolymers

The synthesis of block and multiblock copolymers allows for the combination of different polymer properties into a single material. rsc.orgnih.gov Living polymerization techniques are particularly well-suited for this purpose.

The stereoselective copolymerization of p-N,N-diethylaminostyrene with butadiene using a half-sandwich scandium catalyst system has been shown to produce stereoregular multiblock copolymers. rsc.orgrsc.org The controlled nature of this polymerization allows for adjustable polymer compositions and molecular weights. rsc.orgrsc.org

Furthermore, controlled radical polymerization methods like RAFT are powerful tools for synthesizing block copolymers. rsc.orgresearchgate.net By using a macroinitiator from a first polymerization step, a second monomer can be added to grow a new block. The synthesis of multiblock copolymers can be achieved through iterative RAFT polymerization steps. rsc.org

Elucidation of Alternating and Random Copolymer Microstructures

The arrangement of monomer units within a copolymer chain, known as its microstructure, is critical as it dictates the material's ultimate properties. In copolymers containing p-N,N-diethylaminostyrene (DEAS), the microstructure can range from random, where monomer units are distributed statistically, to alternating, where they follow a regular repeating pattern. The specific microstructure is largely determined by the reactivity ratios of the comonomers.

The concept of reactivity ratios (r₁ and r₂), as defined by the Mayo-Lewis equation, quantifies the tendency of a propagating polymer chain ending in one monomer unit to add the same monomer (homopolymerization) versus the other monomer (copolymerization). cutm.ac.in

If r₁ and r₂ are both close to 1, a random copolymer is typically formed. cutm.ac.in

When r₁ and r₂ are both close to 0, the monomers strongly prefer to add to each other, resulting in an alternating copolymer. cutm.ac.in

If one reactivity ratio is high and the other is low, the copolymer will be enriched in the more reactive monomer, potentially leading to block-like or gradient structures. researchgate.net

In the case of the copolymerization of p-N,N-diethylaminostyrene with ethylene, catalyzed by specific scandium complexes, studies have shown the formation of copolymers with pseudo-alternating microstructures. researchgate.netresearchgate.net This suggests a strong tendency for the two different monomer units to alternate along the polymer backbone, though perfect alternation may not be achieved throughout the entire chain. This is in contrast to the copolymerization of ethylene with the less sterically hindered p-N,N-dimethylaminostyrene (DMAS), which can yield a perfect alternating product under similar conditions. researchgate.netresearchgate.net

Influence of Reaction Parameters on Polymerization Outcomes

The results of a polymerization reaction, including the composition, molecular weight, and architecture of the final polymer, are highly dependent on the specific conditions under which the reaction is carried out.

The molar ratio of monomers in the initial reaction mixture, known as the monomer feed ratio, is a fundamental parameter that directly influences the composition of the resulting copolymer and its molecular weight characteristics. mdpi.com According to copolymerization kinetics, the composition of the polymer being formed at any instant is a function of the feed composition and the monomer reactivity ratios. cutm.ac.in As the polymerization proceeds, the monomer feed composition can change, especially if one monomer is consumed more rapidly than the other, leading to a "composition drift" where polymer chains formed at different times have different compositions. researchgate.net

In the terpolymerization of ethylene, hexene, and p-N,N-diethylaminostyrene (DEAS) using a half-sandwich scandium catalyst, the feed ratio of DEAS was shown to have a clear impact on the polymerization activity and the resulting polymer's molecular weight (Mw) and molecular weight distribution (polydispersity index, PDI). researchgate.netacs.org As the amount of DEAS in the feed was increased, the polymerization activity showed a slight increase, while the molecular weight of the terpolymer gradually decreased. researchgate.netacs.org The molecular weight distribution remained unimodal, indicating a consistent catalyst behavior. researchgate.net

The data below from a study on the terpolymerization of ethylene with hexene and DEAS illustrates these effects. researchgate.netacs.org

Table: Effect of p-N,N-diethylaminostyrene (DEAS) feed on the terpolymerization with ethylene and hexene. Data sourced from a study by Ma, et al. researchgate.netacs.org

This demonstrates that by adjusting the initial monomer feed, one can tune the incorporation of the functional monomer and control the final polymer properties. researchgate.net

The size and conformation of substituent groups on a monomer can create steric hindrance, which significantly influences its polymerization behavior. In the case of p-N,N-diethylaminostyrene, the two ethyl groups attached to the nitrogen atom are bulkier than the methyl groups of p-N,N-dimethylaminostyrene (DMAS). This increased steric bulk has a notable effect on polymerization reactions, particularly those involving coordination catalysts.

Research comparing the copolymerization of butadiene with various amino-functionalized styrenes (DMAS, DEAS, and p-N,N-diphenylaminostyrene or DPAS) found that chain-transfer reactions were effectively inhibited as the steric hindrance of the amino group increased. mdpi.com This indicates that the bulkier diethylamino group of DEAS makes it more difficult for certain chain termination pathways to occur compared to the smaller dimethylamino group.

Spectroscopic Characterization and Advanced Analytical Techniques for P N,n Diethylaminostyrene and Its Polymers

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within p-N,N-diethylaminostyrene and its polymers.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups present in p-N,N-diethylaminostyrene and its polymers. The IR spectrum reveals absorption bands corresponding to specific molecular vibrations.

In the monomer, key vibrational bands include those for the vinyl group, the aromatic ring, and the diethylamino substituent. For poly(p-N,N-diethylaminostyrene), the disappearance of vinyl group vibrations and the retention of aromatic and diethylamino group signals confirm successful polymerization. The C-N stretching vibrations are typically weak and appear in the fingerprint region, making them less useful for simple identification. spectroscopyonline.com

Key IR absorption bands for poly(p-N,N-diethylaminostyrene) are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretching (aliphatic and aromatic) |

| ~1600 | C=C stretching (aromatic ring) |

| ~1520 | Aromatic ring vibration |

| ~1450 | CH₂ bending |

| ~1380 | CH₃ bending |

| ~815 | p-substituted benzene (B151609) ring C-H out-of-plane bending |

This table presents typical ranges for the assigned vibrations.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For poly(p-N,N-diethylaminostyrene), Raman spectra can provide information on the polymer backbone and the aromatic side chains. The C=C stretching of the vinyl group in the monomer and the aromatic ring vibrations are typically strong in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of the molecular structure of p-N,N-diethylaminostyrene and its polymers, including homopolymers and copolymers.

¹H NMR and ¹³C NMR for Monomer and Polymer Characterization

¹H NMR and ¹³C NMR spectroscopy provide precise information about the chemical environment of hydrogen and carbon atoms, respectively.

For the p-N,N-diethylaminostyrene monomer , the ¹H NMR spectrum exhibits distinct signals for the vinyl protons, the aromatic protons, and the ethyl protons of the diethylamino group. The chemical shifts and coupling patterns of the vinyl protons are characteristic of the styrene (B11656) moiety.

In the ¹³C NMR spectrum of the monomer, separate resonances are observed for the vinyl carbons, the aromatic carbons (with different shifts for substituted and unsubstituted carbons), and the ethyl carbons.

Upon polymerization to poly(p-N,N-diethylaminostyrene) , the signals corresponding to the vinyl protons in the ¹H NMR spectrum disappear, while the signals for the polymer backbone (methine and methylene (B1212753) protons) appear, typically as broad resonances. The aromatic and diethylamino group signals remain, although they may be broadened.

Similarly, the ¹³C NMR spectrum of the polymer shows the disappearance of the vinyl carbon signals and the appearance of signals for the aliphatic backbone carbons. The chemical shifts of the aromatic and diethylamino carbons are also present.

Typical ¹H NMR Chemical Shifts (δ, ppm) for p-N,N-diethylaminostyrene Monomer (in CDCl₃):

| Protons | Chemical Shift (ppm) |

| CH=CH₂ (vinyl) | ~5.1-5.6 |

| CH =CH₂ (vinyl) | ~6.6 |

| Aromatic protons | ~6.6 and ~7.2 (two doublets) |

| N(CH₂ CH₃)₂ | ~3.3 (quartet) |

| N(CH₂CH₃ )₂ | ~1.1 (triplet) |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Typical ¹³C NMR Chemical Shifts (δ, ppm) for p-N,N-diethylaminostyrene Monomer:

| Carbon | Chemical Shift (ppm) |

| C H=CH₂ (vinyl) | ~136 |

| CH=C H₂ (vinyl) | ~110 |

| Aromatic carbons | ~126, ~129, ~130, ~147 |

| N(C H₂CH₃)₂ | ~44 |

| N(CH₂C H₃)₂ | ~12 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Elucidation of Sequence Distribution in Copolymers via NMR

NMR spectroscopy is a powerful technique for determining the microstructure of copolymers containing p-N,N-diethylaminostyrene units. By analyzing the chemical shifts and signal integrations in ¹H and ¹³C NMR spectra, the comonomer composition and the distribution of monomer units along the polymer chain (e.g., random, alternating, or blocky) can be elucidated. researchgate.netnih.govmdpi.com

The chemical shifts of specific protons or carbons in the p-N,N-diethylaminostyrene unit can be sensitive to the nature of the adjacent monomer units in the copolymer chain. kpi.ua This sensitivity allows for the identification and quantification of different monomer sequences (dyads, triads, etc.). For instance, the chemical shift of the aromatic protons or the carbons of the p-N,N-diethylaminostyrene unit may differ depending on whether it is adjacent to another p-N,N-diethylaminostyrene unit or a different comonomer unit. kpi.uaresearchgate.net This detailed sequence information is crucial for understanding the relationship between the copolymer's structure and its properties. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within p-N,N-diethylaminostyrene and its polymers. These techniques are particularly sensitive to the π-conjugated system of the aromatic ring and the influence of the electron-donating diethylamino group.

The UV-Vis absorption spectrum of p-N,N-diethylaminostyrene in solution typically shows strong absorption bands in the ultraviolet region. These absorptions are attributed to π→π* transitions within the styrene chromophore, which are red-shifted (shifted to longer wavelengths) due to the presence of the auxochromic diethylamino group. elte.huazooptics.com

Upon polymerization, the absorption spectrum of poly(p-N,N-diethylaminostyrene) may exhibit a slight shift compared to the monomer, reflecting the change in the electronic environment of the chromophore within the polymer chain. researchgate.net

Fluorescence spectroscopy provides information about the emissive properties of the molecule after electronic excitation. edinst.com Both the monomer and the polymer can exhibit fluorescence. The emission spectra, including the wavelength of maximum emission (λ_em) and the fluorescence quantum yield, are influenced by the molecular structure and the surrounding environment. In polymers, interchain interactions can also affect the emission properties. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. msu.edu When a molecule absorbs this radiation, electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk In organic molecules like p-N,N-diethylaminostyrene, absorption is typically associated with functional groups called chromophores that contain valence electrons with low excitation energies. shu.ac.uktanta.edu.eg

The structure of p-N,N-diethylaminostyrene contains a styrene core, which is a chromophore, conjugated with a diethylamino group, which acts as an auxochrome. The interaction involves π electrons from the vinyl group and the aromatic ring, and n (non-bonding) electrons from the nitrogen atom. The most significant electronic transitions for such conjugated systems occur from bonding (π) and non-bonding (n) orbitals to anti-bonding π* orbitals (π → π* and n → π*). uomustansiriyah.edu.iq

The π → π* transitions in conjugated systems like styrene are particularly intense and fall within a convenient region of the spectrum for analysis (200–700 nm). shu.ac.ukuomustansiriyah.edu.iq The presence of the electron-donating diethylamino group in the para position extends the conjugation of the system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the electronic transition, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to unsubstituted styrene. msu.edu This effect is prominent in donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) systems. For instance, a BODIPY derivative featuring a diethylaminophenyl group exhibits a significant red shift in its absorption spectrum, a direct consequence of the powerful electron-donating nature of the diethylamino substituent. acs.org

The solvent can also influence the absorption spectrum. For π → π* transitions, an increase in solvent polarity often causes a red shift due to attractive polarization forces between the solvent and the molecule, which stabilizes both the ground and excited states, but the excited state to a greater extent. shu.ac.ukuomustansiriyah.edu.iq

Table 1: Typical Electronic Transitions in Aromatic and Vinylic Systems

| Transition Type | Description | Typical Wavelength Region |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. | 200 - 700 nm |

Photoluminescence Studies of p-N,N-Diethylaminostyrene Derived Materials

Photoluminescence is the emission of light from a material after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is a valuable tool for characterizing the electronic properties and excited-state behavior of materials derived from p-N,N-diethylaminostyrene. The inherent fluorescence of such materials stems from the conjugated π-electron system.

The photoluminescence behavior of materials incorporating substituted styrenes is highly dependent on the molecular structure, particularly the extent of conjugation and the nature of the substituents. researchgate.net In polymers derived from p-N,N-diethylaminostyrene, the diethylamino group acts as a strong electron-donating group, which can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. These ICT states are often highly emissive and their emission wavelength is sensitive to the local environment, such as solvent polarity.

Mass Spectrometry for Molecular Fragmentation and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from a sample. lcms.cz For a molecule like p-N,N-diethylaminostyrene, electron impact (EI) ionization is a common method, which creates a molecular ion (M•+) and causes it to break down into characteristic fragment ions.

The fragmentation pattern provides a "fingerprint" of the molecule's structure. In amines, the molecular ion peak is expected to have an odd nominal molecular weight due to the presence of a nitrogen atom, according to the nitrogen rule. libretexts.org The fragmentation of p-N,N-diethylaminostyrene would be directed by the functional groups present: the diethylamino group, the vinyl group, and the aromatic ring.

Key fragmentation pathways would likely include:

Alpha-Cleavage: This is a dominant fragmentation mechanism for amines. It involves the cleavage of the C-C bond adjacent to the nitrogen atom. For the diethylamino group, this would result in the loss of a methyl radical (•CH₃), leading to a prominent ion at m/z [M-15]. A subsequent or alternative α-cleavage would involve the loss of an ethyl radical (•C₂H₅), giving a fragment at m/z [M-29].

Benzylic Cleavage: The bond between the vinyl group and the aromatic ring is a potential cleavage site, though less common if the charge is stabilized on the nitrogen.

McLafferty Rearrangement: While more common in carbonyl compounds, rearrangements can occur.

Loss of Ethylene (B1197577): Cleavage within the ethyl groups can lead to the loss of ethylene (C₂H₄) molecules.

Pyrolysis products of poly(p-N,N-diethylaminostyrene) have been identified using gas chromatography-mass spectrometry (GC-MS), which separates the degradation products before they are analyzed by the mass spectrometer. researchgate.net This analysis helps in understanding the polymer degradation mechanism by identifying the volatile compounds formed, such as the monomer and its fragments.

Table 2: Predicted Key Fragments for p-N,N-Diethylaminostyrene in EI-MS

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 175 | Molecular Ion [M]•+ | Ionization of the parent molecule |

| 160 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |

Thermal Analysis Techniques for Polymer Stability and Transitions

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. intertek.comresearchgate.net It is widely used to determine the thermal stability and degradation profile of polymeric materials. youtube.com The resulting TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which the material decomposes. intertek.com

For polymers of p-N,N-diethylaminostyrene, TGA studies conducted in an air atmosphere show that their thermal stability is influenced by the presence of the N,N-dialkylamino substituent. researchgate.net Unlike some other polymers where molecular weight and copolymer composition significantly alter the TGA curve, polymers containing p-N,N-diethylaminostyrene exhibit degradation profiles that are essentially independent of these factors. researchgate.net This suggests a consistent degradation mechanism dominated by the chemistry of the repeating unit.

The degradation process for polymers typically occurs in one or more stages, with each stage corresponding to the cleavage of specific types of chemical bonds. The onset temperature of decomposition is a key indicator of thermal stability. tainstruments.com TGA can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air or oxygen) to study oxidative degradation. intertek.comyoutube.com For polymers containing amino groups, the N,N-dialkylamino substituent can have an antioxidant effect, which may influence its stability in air. researchgate.net The heating rate is a critical experimental parameter; slower heating rates generally provide better resolution of decomposition events but shift them to lower temperatures. researchgate.netmdpi.com

Table 3: TGA Data Interpretation for Polymers

| TGA Parameter | Description | Significance for Polymer Stability |

|---|---|---|

| Onset Temperature (Tonset) | The temperature at which significant weight loss begins. | A higher Tonset indicates greater thermal stability. |

| Temperature of Maximum Degradation Rate | The temperature at which the rate of weight loss is highest (peak of the derivative curve, DTG). | Indicates the point of most rapid decomposition. |

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de This method is essential for characterizing the thermal transitions of polymers, providing critical information about their physical properties and stability. researchgate.netinfinitiaresearch.com Key transitions detectable by DSC include the glass transition (Tg), melting (Tm), and crystallization (Tc). qualitest.aetorontech.com

For amorphous or semi-crystalline polymers, the glass transition temperature (Tg) is a crucial parameter. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition appears as a step-like change in the heat capacity on the DSC thermogram. torontech.com

In studies of homopolymers of p-N,N-diethylaminostyrene and their copolymers with styrene, DSC analysis has been performed in an air atmosphere. researchgate.net The results indicate that, similar to their TGA profiles, the DSC curves for polymers containing the p-N,N-diethylaminostyrene unit are largely independent of molecular weight and copolymer composition. researchgate.net This suggests that the glass transition temperature and other thermal behaviors are primarily dictated by the inherent properties of the p-N,N-diethylaminostyrene repeating unit itself. The bulky diethylamino group on the phenyl ring likely restricts chain mobility, influencing the Tg of the polymer. DSC is a valuable tool for assessing how such structural features affect the material's performance envelope and processing conditions. infinitiaresearch.com

Table 4: Key Polymer Transitions Measured by DSC

| Thermal Event | Appearance on DSC Curve | Description |

|---|---|---|

| Glass Transition (Tg) | A step-like shift in the baseline. | Reversible transition in amorphous regions from a hard, glassy state to a soft, rubbery state. torontech.com |

| Crystallization (Tc) | An exothermic peak (releases heat). | Process of polymer chains organizing into ordered crystalline structures. torontech.com |

Surface and Elemental Characterization

The characterization of a polymer's surface and its elemental composition is crucial for confirming its chemical identity and understanding its interaction with other materials.

Elemental Analysis is a fundamental technique used to determine the mass fractions of elements (primarily carbon, hydrogen, and nitrogen) in a compound. For a newly synthesized polymer of p-N,N-diethylaminostyrene, elemental analysis serves as a primary method to verify that the polymer's composition matches the theoretical values calculated from its repeating monomer unit. This confirmation is essential for validating the success of the polymerization reaction and ensuring the purity of the material. uni-tuebingen.de

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1 to 10 nanometers of a material's surface. eag.comvot.pl In the analysis of polymers containing p-N,N-diethylaminostyrene, XPS provides critical information on the presence and bonding environment of key elements such as carbon (C), nitrogen (N), and oxygen (O).

The technique works by irradiating the polymer surface with X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured and used to calculate their binding energy. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies provide insight into the chemical state of the atom, such as its oxidation state or the type of atoms it is bonded to. vot.pl

For polymers of p-N,N-diethylaminostyrene, high-resolution scans of the C 1s, N 1s, and O 1s regions are particularly informative. The C 1s spectrum can be deconvoluted to distinguish between aliphatic carbons (C-C, C-H) typically seen around 285.0 eV, carbons bonded to nitrogen (C-N), and carbons in the aromatic ring. mdpi.com The N 1s peak is characteristic of the diethylamino group, and its binding energy can confirm the integrity of this functional group within the polymer. The presence of oxygen, often from post-polymerization surface oxidation or copolymerization with an oxygen-containing monomer, can be identified and quantified. researchgate.net For instance, C-O bonds are typically observed around 286.5 eV, while C=O groups appear near 288.0 eV. vot.pl

Table 1: Representative XPS Binding Energies for Functional Groups in Polymers osto-table

| Element | Functional Group | Typical Binding Energy (eV) |

|---|---|---|

| Carbon (C 1s) | C-C, C-H | ~285.0 |

| C-N | ~286.0 | |

| C-O | ~286.5 | |

| C=O | ~288.0 | |

| Nitrogen (N 1s) | Amino Group (-NR₂) | ~399.0 - 400.0 |

| Protonated Amino Group (-NR₂H⁺) | ~401.0 | |

| Oxygen (O 1s) | C-O | ~533.0 |

| C=O | ~532.0 |

ostc-table Note: Exact binding energies can vary slightly based on the specific polymer matrix and instrument calibration.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopy instruments like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). EDX analysis can confirm the elemental composition of p-N,N-diethylaminostyrene polymers and their composites. mdpi.com

When the sample is bombarded by the electron beam of the microscope, atoms within the sample are excited, causing them to emit X-rays at energies characteristic of each element. An EDX detector measures the energy and intensity of these emitted X-rays to identify the elemental composition and determine the relative abundance of each element. mdpi.com For polymers based on p-N,N-diethylaminostyrene, EDX is used to verify the presence of carbon and nitrogen. In studies involving copolymers or composites, it can map the distribution of other elements, confirming the incorporation and dispersion of different materials. mdpi.comresearchgate.net

Table 2: Example EDX Elemental Analysis Data for a Hypothetical p-N,N-diethylaminostyrene Copolymer osto-table

| Element | Atomic % (Example) |

|---|---|

| Carbon (C) | 85.2 |

| Nitrogen (N) | 9.5 |

| Oxygen (O) | 5.3 |

ostc-table Note: Data is illustrative and actual percentages would depend on the specific copolymer composition and purity.

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. azom.com For polymers and materials derived from p-N,N-diethylaminostyrene, SEM is crucial for understanding the morphology, which includes features like particle size and shape, surface texture, and the phase distribution in polymer blends. azom.comkpi.ua

In a typical SEM analysis, a focused beam of electrons scans the surface of the sample, causing the emission of secondary electrons. These electrons are collected by a detector to form an image of the surface. The technique is widely used to examine the surfaces of polymer films, fibers, and particles. scielo.br For instance, SEM can reveal whether a polymer film is smooth or rough, porous or dense. researchgate.net In polymer blends containing poly(p-N,N-diethylaminostyrene), SEM can visualize the different phases, providing information on the miscibility and dispersion of the components. azom.com Often, samples are fractured (for example, in liquid nitrogen) to expose the internal morphology for cross-sectional analysis. kpi.ua

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal and nanostructure of materials. azom.com Instead of scanning the surface, a broad beam of electrons is transmitted through an ultra-thin specimen. The interactions of the electrons with the sample are used to form an image, providing detailed information about the material's internal structure, such as the size, shape, and arrangement of nanoparticles or polymer domains.

In the context of p-N,N-diethylaminostyrene polymers, TEM is invaluable for analyzing the morphology of nanostructured materials. For example, if the polymer is used to create core-shell nanoparticles or block copolymer micelles, TEM can directly visualize these structures, allowing for precise measurement of core and shell dimensions. It can also be used to observe the dispersion of nanofillers within a poly(p-N,N-diethylaminostyrene) matrix. Due to the low contrast between different organic components, staining with heavy elements (like osmium tetroxide) may be required to differentiate phases in polymer blends or copolymers. kpi.ua

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a material. It is used to ascertain whether a polymer is amorphous, crystalline, or semi-crystalline. researchgate.net The analysis involves directing an X-ray beam at a sample and measuring the angles and intensities of the diffracted beams.

Crystalline materials produce sharp, distinct diffraction peaks at specific angles, which are related to the periodic arrangement of atoms in the crystal lattice. In contrast, amorphous materials, which lack long-range order, produce a broad, diffuse halo. researchgate.net Most polymers, including those derived from p-N,N-diethylaminostyrene, are often semi-crystalline, exhibiting both sharp peaks (from crystalline regions) superimposed on a broad amorphous halo. researchgate.net The XRD pattern can therefore provide information on the degree of crystallinity, the identification of the crystalline phase, and the size of the crystallites. This information is critical as the degree of crystallinity significantly influences the mechanical and thermal properties of the polymer. uni-tuebingen.de

Theoretical and Computational Investigations of P N,n Diethylaminostyrene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For p-N,N-diethylaminostyrene, these calculations reveal the distribution of electrons and energy levels of molecular orbitals, which in turn dictate the molecule's stability, reactivity, and potential for chemical transformations.

Detailed research findings from Density Functional Theory (DFT) on analogous amino-aromatic systems provide a framework for understanding p-N,N-diethylaminostyrene. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the electron-rich diethylamino group and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the vinyl group and the phenyl ring, marking the sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov

Conceptual DFT provides a set of reactivity descriptors that quantify a molecule's response to chemical reactions. nih.gov These indices, such as electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), are calculated from the energies of the frontier molecular orbitals. researchgate.net For a donor-acceptor molecule like p-N,N-diethylaminostyrene, the diethylamino group imparts significant nucleophilic character. Analysis of similar molecules shows that the sites for electrophilic and nucleophilic attack can be predicted using local reactivity descriptors like Fukui functions or Parr functions, which identify the most reactive atoms within the molecule. researchgate.netmdpi.com

Below is a table of representative global reactivity indices calculated for a similar donor-acceptor molecule, N-(p-dimethylaminobenzylidene)-p-nitroaniline, which illustrates the type of data generated in these studies.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -2.95 |

| Energy Gap (ΔE) | 2.94 |

| Chemical Potential (μ) | -4.42 |

| Chemical Hardness (η) | 1.47 |

| Global Electrophilicity (ω) | 6.64 |

Data derived from studies on analogous donor-acceptor systems for illustrative purposes. researchgate.net

Density Functional Theory (DFT) Studies on Photophysical Properties

DFT and its time-dependent extension, TD-DFT, are powerful methods for investigating the photophysical properties of molecules like p-N,N-diethylaminostyrene, which are relevant to applications in dyes, sensors, and optical materials. researchgate.netrsc.org These calculations can predict electronic absorption and emission spectra, oscillator strengths, and the nature of electronic transitions.

For donor-π-acceptor (D-π-A) systems such as p-N,N-diethylaminostyrene, the lowest energy electronic transition is typically a π-π* transition characterized by significant intramolecular charge transfer (ICT). tandfonline.com Upon photoexcitation, electron density shifts from the electron-donating diethylamino group, through the conjugated π-system of the phenyl ring, to the electron-accepting vinyl group. researchgate.net TD-DFT calculations can quantify this charge transfer and predict the resulting changes in the molecule's dipole moment between the ground and excited states. researchgate.net

The calculated absorption maximum (λmax), excitation energies, and oscillator strengths (f) provide a theoretical absorption spectrum that can be compared with experimental data. researchgate.net Studies on similar D-π-A fluorophores show a strong correlation between theoretical predictions and experimental results, validating the use of TD-DFT for understanding their optical behavior. rsc.org

The following table presents typical photophysical data obtained from TD-DFT calculations for a representative D-π-A molecule in a solvent.

| Parameter | Calculated Value |

|---|---|

| Excitation Energy (eV) | 3.25 |

| Absorption Wavelength λmax (nm) | 381 |

| Oscillator Strength (f) | 0.85 |

| Transition Character | HOMO → LUMO (π-π*/ICT) |

| Ground State Dipole Moment (Debye) | 5.31 |

| Excited State Dipole Moment (Debye) | 8.24 |

Data derived from TD-DFT studies on analogous D-π-A systems for illustrative purposes. researchgate.net

Modeling of Solvatochromic Behavior and Intermolecular Interactions

Solvatochromism, the change in a substance's color with solvent polarity, is a prominent feature of D-π-A molecules like p-N,N-diethylaminostyrene. This behavior arises from differential solvation of the ground and excited states, which have different dipole moments due to ICT. Computational modeling is essential for understanding and predicting these solvent effects. nih.gov

Models often combine TD-DFT calculations with continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in a quantum mechanics/molecular mechanics (QM/MM) framework. researchgate.netnih.gov These methods calculate the electronic transition energies in various solvent environments, allowing for the prediction of absorption and emission peak shifts. The quality of these predictions is highly dependent on the accuracy of the preceding molecular dynamics simulations used to generate solvent configurations. nih.gov

The solvatochromic shifts can be correlated with empirical solvent polarity scales, such as the Kamlet-Taft or Catalán parameters. rsc.org Such correlations help to disentangle the contributions of different types of solute-solvent interactions, including non-specific electrostatic interactions and specific interactions like hydrogen bonding. nih.gov For styryl dyes, which are structurally related to p-N,N-diethylaminostyrene, computational studies have successfully modeled their strong solvatochromic responses. researchgate.netacs.org

The table below shows representative data on the solvatochromic shifts of a styryl dye in various solvents, demonstrating the significant impact of the solvent environment on its absorption maximum.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) |

|---|---|---|

| Cyclohexane | 2.02 | 420 |

| Toluene | 2.38 | 435 |

| Chloroform | 4.81 | 460 |

| Ethanol | 24.55 | 485 |

| Acetonitrile | 37.50 | 470 |

| Water | 80.10 | 500 |

Data derived from studies on analogous solvatochromic dyes for illustrative purposes.

Simulation and Prediction of Polymerization Pathways and Mechanisms

Computational modeling is a valuable tool for investigating the complex mechanisms and kinetics of polymerization. For a monomer like p-N,N-diethylaminostyrene, simulations can predict its behavior in various polymerization processes, such as free-radical polymerization or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.orgunipd.it

Kinetic modeling of the free-radical polymerization of styrene (B11656) is well-established and can be adapted for its derivatives. researchgate.netscielo.br These models consist of a series of differential equations representing the elementary reaction steps: initiation, propagation, termination, and chain transfer. acs.org By solving these equations, it is possible to predict key polymerization outcomes like monomer conversion over time, polymerization rate, and molecular weight distribution. researchgate.net

The following table lists typical kinetic parameters used in the simulation of styrene free-radical polymerization.

| Reaction Step | Parameter | Typical Value (at 90°C) |

|---|---|---|

| Initiator Decomposition | kd (s-1) | 1.0 x 10-4 |

| Propagation | kp (L mol-1 s-1) | 750 |

| Termination (Combination) | ktc (L mol-1 s-1) | 1.2 x 108 |

| Chain Transfer to Monomer | Cm = ktr,m/kp | 8.0 x 10-5 |

Data derived from kinetic models of styrene polymerization for illustrative purposes. frontiersin.org

Predictive Modeling of Macroscopic Behavior (e.g., Viscosity and Density as a Function of Temperature)

Predictive modeling connects the molecular structure of a polymer to its macroscopic physical properties. For poly(p-N,N-diethylaminostyrene), methods like Quantitative Structure-Property Relationship (QSPR) and Molecular Dynamics (MD) simulations can be employed to predict key properties such as density and viscosity and their dependence on temperature.

QSPR models establish statistical correlations between molecular descriptors (calculated from the monomer or polymer repeat unit structure) and experimental property data. For polymer properties like intrinsic viscosity, QSPR models can be developed using descriptors related to the polymer and solvent, such as molecular weight, shape, and quantum chemical parameters. scholarsresearchlibrary.com

MD simulations offer a more physics-based approach. tandfonline.com By simulating the movement of atoms and molecules over time, MD can predict bulk properties. For polystyrene, MD simulations have been successfully used to predict its density and glass transition temperature (Tg). iphy.ac.cntue.nl The density is typically calculated by equilibrating a simulation box of polymer chains at a given temperature and pressure and then determining the mass per unit volume. iphy.ac.cn By performing simulations at various temperatures, a density-temperature profile can be generated, which often shows a distinct change in slope at the Tg. aip.org Similarly, viscosity can be predicted using non-equilibrium MD simulations, although these are computationally intensive. These models can be parameterized and validated against experimental data for polystyrene and then extended to predict the properties of derivatives like poly(p-N,N-diethylaminostyrene). tandfonline.com

The table below presents a comparison of experimental and MD-simulated densities for atactic polystyrene at different temperatures, illustrating the predictive power of such models.

| Temperature (K) | Experimental Density (g/cm3) | Simulated Density (g/cm3) |

|---|---|---|

| 300 | 1.050 | 1.030 |

| 400 | 1.005 | 0.990 |

| 450 | 0.974 | 0.983 |

| 500 | 0.945 | 0.935 |

| 600 | 0.890 | 0.880 |

Data derived from experimental and molecular dynamics simulation studies of atactic polystyrene. iphy.ac.cnaip.org

Functional Material Applications of P N,n Diethylaminostyrene Based Materials

Polymer-Supported Catalysis and Nanocomposites

Polymers derived from p-N,N-diethylaminostyrene serve as effective supports for metallic nanoparticles, leading to the creation of advanced nanocomposites. The tertiary amine functionality present in the polymer structure plays a crucial role in stabilizing metal nanoparticles and influencing the catalytic activity of the resulting materials. These polymer-supported systems combine the high activity of nanoscale catalysts with the practical advantages of heterogeneous systems, such as ease of separation and recyclability.

Development of Polymer Supports for Metal Nanoparticles

The synthesis of polymer-supported metal nanoparticles involves the use of polymers as a matrix to anchor and stabilize the nanoparticles, preventing their aggregation and deactivation. mdpi.com Polystyrene and its functionalized derivatives are widely used for this purpose due to their stability and versatility. nih.govacs.org In the context of p-N,N-diethylaminostyrene, the presence of the N,N-diethylamino group provides an effective anchoring site for metal ions.

Polymers of p-N,N-diethylaminostyrene can be used as a matrix to support palladium (Pd) nanoparticles. uni-tuebingen.de The general approach for preparing such materials involves two key steps: the complexation of metal ions with the functional groups of the polymer, followed by a reduction step to form the metal nanoparticles. nih.gov The tertiary amine groups on the polymer chain can coordinate with metal precursors (like palladium salts), which are then reduced to form well-dispersed nanoparticles within the polymer matrix. nih.govacs.org This method allows for the creation of stable and reusable catalytic materials. The use of amine-containing polymers is a known strategy for templating and capping plasmonic nanoparticles, leading to stable dispersions. acs.org

The characteristics of the polymer support, such as cross-linking and particle size, can influence the catalytic performance of the resulting hybrid material. acs.org For instance, lower cross-linking and smaller particle sizes in polystyrene-based supports can lead to higher catalytic performance. acs.org The porous structure of these polymers can also act as a reservoir for metal precursors, preventing the sintering of nanoparticles during their formation. researchgate.net

Heterogeneous Catalysis Applications

Polymer-supported metal nanoparticles are quintessential examples of heterogeneous catalysts, where the solid catalyst exists in a different phase from the liquid or gas-phase reactants. mdpi.com This configuration is highly advantageous for industrial processes as it facilitates the easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse, which aligns with the principles of green chemistry. tandfonline.com

Palladium nanoparticles supported on various materials, including polymers, are highly effective catalysts for a wide range of organic reactions, such as hydrogenation and cross-coupling reactions. mdpi.comrsc.org Specifically, polymers of (N,N-diethylamino)styrene have been utilized as an anchoring matrix for palladium nanoparticles, creating catalysts for such transformations. uni-tuebingen.de The polymer support not only prevents the agglomeration of the Pd nanoparticles but also modulates their catalytic activity. mdpi.comresearchgate.net The interaction between the amine groups in the polymer and the surface of the metal nanoparticles can influence the electronic properties and, consequently, the catalytic efficacy of the metal. acs.org

The application of these p-N,N-diethylaminostyrene-based catalysts falls under the broader category of heterogeneous catalysis, which is crucial for large-scale chemical production. mdpi.com The ability to recycle these catalysts without significant loss of activity is a key performance indicator. For example, various polymer-supported palladium catalysts have demonstrated excellent recyclability in reactions like hydrogenation and Suzuki-Miyaura couplings. csic.es

Advanced Polymeric Materials with Tunable Properties

The incorporation of p-N,N-diethylaminostyrene into polymer chains through copolymerization is a direct and efficient strategy to produce advanced materials with tailored properties. The functional amine group introduced by this monomer can significantly alter the characteristics of commodity polymers like polyolefins, enhancing properties such as surface adhesion and providing sites for further chemical modification.

Functional Polyolefin Development through Copolymerization

The direct copolymerization of non-polar olefins, such as ethylene (B1197577), with polar vinyl monomers like p-N,N-diethylaminostyrene represents a significant challenge in polymer chemistry. illinois.edu This difficulty arises because the polar functional groups often poison the traditional early transition-metal catalysts used in olefin polymerization. mdpi.com However, significant progress has been made using late transition-metal and rare-earth metal catalysts, which exhibit greater tolerance to polar functionalities. mdpi.comnih.gov